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AL-9

HCV Antiviral PI4KIIIα

Research on HCV replication complex integrity requires precise PI4KIIIα inhibition without off-target Golgi effects. AL-9 (5-[4-(4-Morpholin-4-yl-phenylamino)-quinazolin-6-yl]-furan-2-yl-methanol) delivers this selectivity. - **Target**: PI4KIIIα inhibitor, EC50 0.29 µM (HCV Con1-SR replicon); 6.6x more potent than PIK-93. - **Selectivity**: Spares PI4KIIIβ and Golgi PI4P pool; clean plasma membrane PI4P depletion. - **Phenotype**: Induces NS5A clustering-validated pharmacological tool for membranous web studies.

Molecular Formula C23H22N4O3
Molecular Weight 402.4 g/mol
CAS No. 869218-90-6
Cat. No. B1666764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAL-9
CAS869218-90-6
SynonymsAL-9;  AL 9;  AL9; 
Molecular FormulaC23H22N4O3
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CO
InChIInChI=1S/C23H22N4O3/c28-14-19-6-8-22(30-19)16-1-7-21-20(13-16)23(25-15-24-21)26-17-2-4-18(5-3-17)27-9-11-29-12-10-27/h1-8,13,15,28H,9-12,14H2,(H,24,25,26)
InChIKeyLYZRWTKFOBBKKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AL-9: Chemical Identity and Baseline Characteristics


AL-9, with the chemical name {5-[4-(4-Morpholin-4-yl-phenylamino)-quinazolin-6-yl]-furan-2-yl}-methanol, is a synthetic small molecule (C23H22N4O3, MW 402.45) classified as a 4-anilino quinazoline derivative. It functions as an inhibitor of phosphatidylinositol 4-kinase III alpha (PI4KIIIα) and has demonstrated antiviral activity against Hepatitis C Virus (HCV) replication [1].

Host-targeted PI4KIIIα inhibitor probe
HCV replicon model compatible
Functional isoform-selectivity profile

AL-9: Limitations of Generic Substitution


Substituting AL-9 with a generic PI4K inhibitor or other HCV replication inhibitor is scientifically unsound due to its unique combination of a clearly defined host-cell target (PI4KIIIα), a specific 4-anilino quinazoline pharmacophore, and a well-characterized functional selectivity profile. Unlike other compounds that may inhibit PI4K isoforms indiscriminately or target viral proteins with a lower barrier to resistance, AL-9's mechanism of action hinges on depleting the specific PI4P pool required for HCV replication complex integrity while sparing the Golgi-associated PI4P pool maintained by PI4KIIIβ [1][2]. This specific host-targeting mechanism distinguishes it from direct-acting antivirals and other kinase inhibitors, making its substitution with an alternative analog a high-risk proposition for experimental consistency.

PIK-93 targets PI4KIIIβ
PIK-93 selectivity for PI4KIIIβ alters Golgi PI4P pool, shifting subcellular PI4P pattern away from AL-9 profile.
Pan-PI4K inhibition risk
Broad PI4K inhibitors may disrupt host-cell PI4P homeostasis, confounding replication complex interpretation.
Direct-acting antiviral mismatch
Agents targeting viral proteins bypass the PI4KIIIα-PI4P host dependency pathway, limiting comparability in host-factor studies.

AL-9: Quantitative Differentiation Evidence vs. Key Comparators


Anti-HCV Potency vs. PI4KIIIβ-Selective PIK-93

AL-9 demonstrates significantly greater potency against HCV genotype 1b replication compared to the PI4KIIIβ-selective inhibitor PIK-93. In a subgenomic replicon assay, AL-9 exhibited an EC50 of 0.29 µM for genotype 1b, whereas PIK-93 showed a much higher EC50 of 1.9 µM for HCV replication, representing a 6.6-fold difference in potency [1]. This quantitative advantage directly correlates with AL-9's primary target, PI4KIIIα, which is a critical host factor for the HCV genotype 1b replication complex, unlike PI4KIIIβ, the primary target of PIK-93.

Anti-HCV Potency vs. PIK-93
Cross-study context
EC50 0.29 µM vs. 1.9 µM, ~6.6-fold difference
Reported potency difference supports PI4KIIIα pathway study
Huh7.5 cells, subgenomic replicon, 3-day treatment
HCV Antiviral PI4KIIIα

Functional Cellular Selectivity for PI4KIIIα Over PI4KIIIβ

In living Huh7.5 cells, AL-9 treatment led to a gradual depletion of the PI4P pool at the plasma membrane, a function of PI4KIIIα. Critically, under the same experimental conditions, AL-9 did not affect the level of PI4P in the Golgi membrane, a process governed by the PI4KIIIβ isoform. This functional readout confirms that AL-9 selectively inhibits PI4KIIIα activity in a cellular context, while not significantly affecting PI4KIIIβ [1]. In contrast, compounds like PIK-93 are known PI4KIIIβ-selective inhibitors and do not exhibit this specific plasma membrane PI4P depletion profile [2].

Functional Cellular Selectivity
Class-level inference
Depletes plasma membrane PI4P, spares Golgi PI4P
Supports isoform-specific PI4KIIIα inhibition in cells
Immunofluorescence in Huh7.5 cells
PI4KIIIα Target Engagement Selectivity

HCV Genotype-Specific Antiviral Potency

AL-9 exhibits a measurable, reproducible difference in potency against HCV genotype 1b versus genotype 2a. The EC50 against a genotype 1b replicon (Con1-SR) was determined to be 0.29 ± 0.09 µM, while its EC50 against a genotype 2a replicon (JFH-A4) was 0.75 ± 0.15 µM, a difference of approximately 2.6-fold. Furthermore, against a chimeric genotype 2a virus (J6/JFH-1), the EC50 was 1.2 ± 0.37 µM [1]. This genotype-specific activity profile contrasts with some broad-spectrum HCV inhibitors that may show more uniform potency across genotypes or a different sensitivity pattern.

Genotype-Specific Potency
Head-to-head
GT1b EC50 0.29 µM; GT2a EC50 0.75 µM (replicon), ~2.6-fold difference
Genotype-dependent potency supports experimental design
Huh7.5 cells, subgenomic replicons/chimeric virus
HCV Genotype Specificity Antiviral

Enzymatic IC50 vs. Cellular EC50 Correlation

The relationship between AL-9's enzymatic inhibition of purified PI4KIIIα (IC50 = 0.57 µM) and its cellular antiviral activity (EC50 = 0.29 µM for GT1b) is a key differentiating factor. The near-equivalence of these values (0.57 µM vs. 0.29 µM) strongly supports a direct mechanistic link, where inhibition of the purified kinase translates effectively to inhibition of viral replication in a cellular context [1]. This is not always the case with other kinase inhibitors, where cellular EC50 values can be orders of magnitude higher due to permeability, efflux, or off-target binding.

Enzymatic vs. Cellular Potency
Reported
IC50 0.57 µM vs. EC50 0.29 µM, ratio ~2
Tight correlation suggests direct PI4KIIIα-mediated antiviral response
In vitro kinase assay and Huh7.5 replicon
PI4KIIIα Target Engagement Antiviral

AL-9: Optimal Research and Industrial Application Scenarios


HCV Genotype 1b Replication Studies Requiring High Potency

AL-9 is the preferred chemical probe for studies focused on HCV genotype 1b replication. Its EC50 of 0.29 µM against the Con1-SR replicon [1] makes it significantly more potent than alternative host-targeting antivirals like PIK-93 (EC50 1.9 µM). This allows researchers to use lower compound concentrations to achieve maximal viral inhibition, minimizing off-target effects and cytotoxicity.

PI4KIIIα-PI4P Pathway Elucidation in HCV Host Dependency

Given its functional cellular selectivity for PI4KIIIα over PI4KIIIβ, AL-9 is a critical tool for dissecting the role of the plasma membrane PI4P pool in HCV replication. Its ability to deplete PI4P at the plasma membrane without affecting the Golgi pool [2] provides a clean experimental system for studying the specific contribution of PI4KIIIα to the formation and maintenance of the HCV membranous web.

NS5A Clustering and Replication Complex Integrity Studies

Treatment with AL-9 induces the formation of abnormally large clusters of the HCV NS5A protein, a phenotype previously observed upon genetic silencing of PI4KIIIα [3]. This makes AL-9 a valuable pharmacological tool for studying the structural and functional organization of the HCV replication complex, particularly the interplay between the viral NS5A protein and the host PI4KIIIα enzyme.

Application
Selection Property
Validation Focus
HCV genotype 1b replicon studies
PI4KIIIα target engagement
Functional PI4P depletion and NS5A clustering
PI4KIIIα-PI4P pathway dissection
Isoform-selectivity profile
Plasma membrane vs. Golgi PI4P quantification
HCV replication complex organization
NS5A clustering phenotype induction
NS5A subcellular localization

Technical Documentation Hub

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32 linked technical documents
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